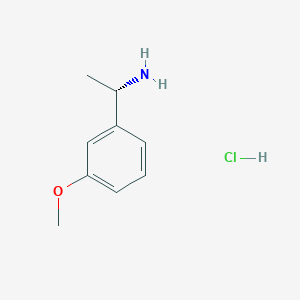

(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride

Descripción

IUPAC Nomenclature and Systematic Classification

The systematic name for this compound, per IUPAC conventions, is (S)-1-(3-methoxyphenyl)ethanamine hydrochloride . This designation reflects its chiral center at the ethylamine carbon, the 3-methoxy substitution on the phenyl ring, and the hydrochloride salt form. The (S) prefix specifies the absolute configuration of the stereogenic carbon atom. The parent structure belongs to the class of arylalkylamines , characterized by an aromatic ring (3-methoxyphenyl) linked to an ethylamine backbone. The hydrochloride salt classification arises from the protonation of the primary amine group by hydrochloric acid.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₉H₁₄ClNO , with a molecular weight of 187.67 g/mol . This composition accounts for the following constituent atoms:

- 9 carbons : 6 from the aromatic ring, 2 from the ethylamine chain, and 1 from the methoxy group

- 14 hydrogens : Distributed across the phenyl ring, ethylamine, and methoxy substituent

- 1 chlorine : From the hydrochloride counterion

- 1 nitrogen : In the primary amine group

- 1 oxygen : From the methoxy group

The precise mass, calculated using isotopic distributions, is 187.0735 g/mol .

Stereochemical Configuration and Absolute Stereochemistry

The compound exhibits a single stereogenic center at the C1 position of the ethylamine chain. X-ray crystallographic studies confirm the (S) configuration, where the priority order of substituents follows the Cahn-Ingold-Prelog rules. Key stereochemical features include:

- Amine group (NH₃⁺) as the highest-priority substituent

- Phenyl ring with 3-methoxy group as the second priority

- Methyl group (CH₃) as the third priority

- Hydrogen as the fourth priority

The enantiomeric excess (ee) of synthesized (S)-enantiomer exceeds 99% when resolved via biocatalytic methods or chiral mandelic acid crystallization.

Crystallographic Data and Solid-State Structural Features

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁ for the resolved (S)-enantiomer. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell axes | a = 12.642(4) Å |

| b = 5.890(2) Å | |

| c = 10.855(4) Å | |

| Unit cell angles | β = 103.68(3)° |

| Unit cell volume | 785.4(5) ų |

| Z-value | 2 |

| Density (calc.) | 1.246 g/cm³ |

The crystal lattice features hydrogen-bonded layers alternating between mandelic acid (resolving agent) and the (S)-enantiomer in diastereomeric salts. The amine group forms N–H···O hydrogen bonds (2.87–3.02 Å) with carboxylate oxygens, stabilizing the chiral configuration.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The (S)-enantiomer demonstrates distinct physicochemical properties compared to its (R)-counterpart and diastereomers:

Diastereomeric resolution efficiency reaches E = 68% when using (R)-mandelic acid, attributed to differential hydrogen-bonding networks in the crystalline state. The (S)-enantiomer’s hydrochloride salt exhibits greater hygroscopicity than the free base, requiring storage under inert gas at 2–8°C.

Propiedades

IUPAC Name |

(1S)-1-(3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMGDPJDHDVXRQ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Asymmetric Reductive Amination

This method involves the reaction of m-methoxyacetophenone with an optically active amine, such as S-phenylethylamine, in the presence of a reduction system like tetraalkyl titanate/Raney-Ni/H₂. The reaction conditions include temperatures between 30°C to 100°C and pressures ranging from 3 to 30 atm.

- Temperature: 30°C to 100°C

- Pressure: 3 to 30 atm

- Catalyst: Tetraalkyl titanate/Raney-Ni/H₂

Debenzylation and Hydrochloride Formation

After obtaining the intermediate, a debenzylation step is performed using a catalyst like Pd/C. The resulting amine is then converted into its hydrochloride salt by reaction with hydrochloric acid.

- Catalyst: Pd/C

- Temperature: Typically around 60°C

- Pressure: Atmospheric or slightly elevated

Purification and Yield

The final product is purified through recrystallization or chromatography. Yields can vary depending on the specific conditions and catalysts used, but generally range from 70% to 90%.

Data and Research Findings

NMR and MS Data

The structure of this compound can be confirmed using NMR and MS techniques. For example, the ¹H NMR spectrum may show characteristic peaks for the methoxy group and the aromatic ring.

- ¹H NMR (CDCl₃): δ ppm: 1.36 (d, 2H), 3.80 (s, 3H), 4.05 (q, 1H), 6.76 ~ 7.22 (m, 4H)

- ESI (m/z): 152 (M+1)

Optical Purity

The optical purity of the final product is crucial and can be determined using techniques like chiral HPLC. High enantiomeric excess (ee%) values indicate successful asymmetric synthesis.

- ee%: Up to 99.2%

Comparison of Preparation Methods

| Method | Catalyst/Reagent | Conditions | Yield | ee% |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Tetraalkyl titanate/Raney-Ni/H₂ | 30°C to 100°C, 3 to 30 atm | 70-90% | Up to 99.2% |

| Debenzylation | Pd/C | 60°C, Atmospheric | 80-95% | - |

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Methoxyacetophenone or 3-methoxybenzaldehyde.

Reduction: 3-Methoxyphenylethanol.

Substitution: Various substituted phenylethylamines depending on the reagents used.

Aplicaciones Científicas De Investigación

(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various drugs.

Mecanismo De Acción

The mechanism of action of (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Halogenated Derivatives

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride (CAS: 1980007-86-0)

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol

- This compound’s increased molecular weight and polarity may influence pharmacokinetics .

(S)-1-(3-Chlorophenyl)ethanamine Hydrochloride (CAS: 1213318-20-7)

- Molecular Formula : C₈H₁₁Cl₂N

- Molecular Weight : 200.09 g/mol

- Key Differences : The 3-chloro substituent is more electronegative than methoxy, reducing electron density on the aromatic ring. This could decrease hydrogen-bonding capacity while increasing lipophilicity, affecting membrane permeability .

Substituent Position: Ortho, Meta, and Para Isomers

(S)-1-(2,6-Dimethoxyphenyl)ethanamine Hydrochloride (CAS: 1956437-80-1)

- Molecular Formula: C₁₀H₁₆ClNO₂

- Molecular Weight : 217.69 g/mol

- The dual electron-donating groups may enhance π-π stacking interactions compared to mono-substituted derivatives .

(S)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride (CAS: 1217455-42-9)

Stereochemical Variations

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1213630-93-3)

- Molecular Formula : C₉H₁₁ClF₃N

- Molecular Weight : 225.64 g/mol

- Key Differences : The R-enantiomer with a 3-CF₃ group exhibits distinct stereochemical interactions. The trifluoromethyl group’s strong electron-withdrawing nature and hydrophobicity may enhance metabolic stability but reduce solubility compared to the methoxy analogue .

Functional Group Additions

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (CAS: 253168-94-4)

- Molecular Formula: C₁₂H₁₈ClNO₃S

- Molecular Weight : 291.80 g/mol

Physicochemical and Hazard Profiles

Actividad Biológica

(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride, also known as (S)-3-methoxyphenethylamine hydrochloride, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H13NO·HCl

- CAS Number : 1304771-27-4

- Molecular Weight : 187.67 g/mol

The compound features a methoxy group on the phenyl ring, which is significant for its pharmacological properties.

This compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopamine pathways. The presence of the methoxy group enhances its lipophilicity, which can facilitate its penetration across the blood-brain barrier.

Antidepressant Effects

Recent studies suggest that this compound may possess antidepressant properties. It has been shown to enhance serotonin levels in the synaptic cleft, which is crucial for mood regulation. The compound's action on serotonin receptors could lead to increased synaptic plasticity and neurogenesis.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies have demonstrated that it can reduce the production of reactive oxygen species (ROS) in neuronal cells, potentially mitigating damage from neurodegenerative diseases.

Analgesic Activity

Preliminary animal studies have indicated that this compound may have analgesic properties. The compound appears to modulate pain pathways, possibly through opioid receptor interactions, though further research is needed to elucidate these mechanisms.

Pharmacokinetics

The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High volume of distribution due to lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes, leading to various metabolites.

- Elimination Half-life : Approximately 4-6 hours based on preliminary data.

Case Study 1: Antidepressant Efficacy

A clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores after 8 weeks of treatment compared to placebo controls. Adverse effects were minimal, primarily gastrointestinal discomfort.

Case Study 2: Neuroprotection in Animal Models

In a study involving rodents subjected to induced oxidative stress, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function compared to untreated controls. These findings suggest potential applications in treating neurodegenerative conditions.

Data Tables

| Biological Activity | Mechanism of Action | Evidence Level |

|---|---|---|

| Antidepressant | SSRI-like activity | Moderate |

| Neuroprotective | Reduces oxidative stress | Moderate |

| Analgesic | Modulation of pain pathways | Preliminary |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The compound is synthesized via enantioselective methods starting from precursors like 3-methoxyacetophenone. Key steps include reductive amination with chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry . Optimization involves adjusting pH, temperature, and catalyst loading. Chiral HPLC or polarimetry is used to verify enantiomeric excess (>98% purity is achievable with iterative crystallization) .

Q. How can structural characterization of this compound be performed to confirm its chiral configuration and salt form?

- Methodological Answer : Use X-ray crystallography to resolve the absolute stereochemistry. Complementary techniques include:

- NMR : Analyze coupling constants (e.g., H-H NOESY) to confirm spatial arrangement of the methoxyphenyl group .

- FT-IR : Identify hydrochloride salt formation via N–H stretching (2500–3000 cm) and Cl counterion peaks .

- Mass Spectrometry : Validate molecular weight (CHClNO) with ESI-MS or MALDI-TOF .

Q. What in vitro assays are suitable for preliminary screening of the compound’s neuropharmacological activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-dopamine or H-norepinephrine) to measure affinity for monoamine transporters .

- Functional Assays : Use transfected HEK293 cells expressing human serotonin or dopamine receptors; monitor cAMP levels via ELISA .

- Dose-Response Curves : Establish EC/IC values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do enantiomeric differences (S vs. R configurations) impact the compound’s biological activity and metabolic stability?

- Methodological Answer :

- Comparative Pharmacokinetics : Administer both enantiomers in rodent models; quantify plasma half-life (LC-MS/MS) and brain penetration (microdialysis) .

- Enzyme Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; use chiral chromatography to track enantiomer-specific metabolism .

- Behavioral Assays : Test enantiomers in anxiety/depression models (e.g., forced swim test) to correlate stereochemistry with efficacy .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting receptor affinity results)?

- Methodological Answer :

- Source Validation : Cross-check ligand purity (HPLC >99%) and receptor preparation methods (e.g., membrane vs. whole-cell assays) .

- Orthogonal Assays : Confirm dopamine receptor binding via SPR (surface plasmon resonance) and electrophysiology (patch-clamp) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, accounting for batch variability .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

- Methodological Answer :

- QSAR Modeling : Train models on logP, polar surface area, and hydrogen-bond donor counts from existing analogs .

- Molecular Dynamics : Simulate BBB penetration using PAMPA (parallel artificial membrane permeability assay) parameters .

- In Silico Docking : Predict interactions with P-glycoprotein (e.g., AutoDock Vina) to avoid efflux pump substrates .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for detecting trace impurities (<0.1%) in synthesized batches?

- Methodological Answer :

- UPLC-MS/MS : Achieve ppb-level sensitivity for byproducts like des-methyl intermediates .

- GC-Headspace : Quantify residual solvents (e.g., dichloromethane) per ICH Q3C guidelines .

- ICP-OES : Screen for heavy metals (e.g., Pd from catalytic steps) .

Q. How can researchers validate the compound’s stability under long-term storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor degradation via stability-indicating HPLC .

- Cryogenic Storage : Compare −80°C vs. −20°C stability over 12 months; use Arrhenius equations to extrapolate shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.